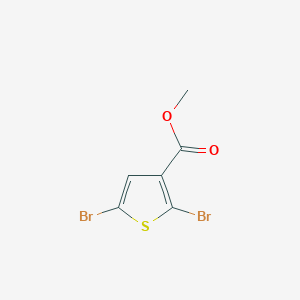
Benzydamine N-oxide hydrogen maleate
Vue d'ensemble
Description
Benzydamine N-oxide hydrogen maleate is a compound that can be used for spectroscopic analyses . It has a molecular formula of C23H27N3O6 and a molecular weight of 441.5 g/mol.
Synthesis Analysis
Benzydamine is a nonsteroidal anti-inflammatory drug that undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to a stable N-oxide . This metabolite can be quantified with high specificity and sensitivity by using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .Molecular Structure Analysis
The empirical formula of Benzydamine N-oxide hydrogen maleate is C19H23N3O2·C4H4O4 . Its molecular weight is 441.48 .Chemical Reactions Analysis
Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to a stable N-oxide . This metabolite can be quantified with high specificity and sensitivity by using a simple reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection .Physical And Chemical Properties Analysis
Benzydamine N-oxide hydrogen maleate is a solid substance with a white to off-white color . It has a melting point of 94-95 °C . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Metabolism and Anti-inflammatory Activity
- Benzydamine Metabolism and Anti-inflammatory Properties : Benzydamine hydrochloride (BZY-HCl) metabolizes to form benzydamine N-oxide (BZY-NO), predominantly excreted in urine. In inflammation models, the levels of BZY-NO increased in the blood and inflamed paw. Oral administration of BZY-NO maleate showed anti-edematous action and was reduced to the parent drug BZY in the rat body (Kataoka, Nishimura, & Naito, 1979).
Pharmacokinetic Profiles
- Benzydamine and Metabolites in Plasma : Plasma concentrations of benzydamine and its N-oxide were investigated in control TK-NOG mice and humanized-liver mice. The pharmacokinetic profiles of benzydamine differed between control and humanized-liver TK-NOG mice (Yamazaki-Nishioka et al., 2018).
Analytical Detection Methods
- HPLC Determination in Plasma : A method for the extraction and quantification of benzydamine and its metabolite N-oxide using liquid chromatography with fluorescence detection in plasma samples is described. This method helps in studying plasma levels after different administration methods (Catanese et al., 1986).
Drug Metabolism Studies
- FMO-Dependent Metabolism : Benzydamine is metabolized in liver microsomes through flavin-containing monooxygenase (FMO)-dependent metabolism to benzydamine N-oxide. The study characterized benzydamine N-oxygenation and N-demethylation in liver microsomes from various species, including humans (Taniguchi-Takizawa et al., 2015).
Probe for FMO Activity
- FMO Activity Probe : Benzydamine is a useful in vitro probe for FMO activity in various tissues and cell types. Studies with recombinant FMO enzymes showed that FMO1 and FMO3 are primary catalysts for benzydamine N-oxygenation (Yeung & Rettie, 2006).
Miscellaneous Studies
- Drug Metabolism in Veterinary Species : Benzydamine N-oxide is produced in the liver and brain by FMOs. Its metabolism in veterinary species, such as bovine, rabbit, and swine, was studied to evaluate the suitability of benzydamine as an FMO probe in these species (Capolongo et al., 2010).
Mécanisme D'action
Target of Action
Benzydamine N-oxide hydrogen maleate, also known as 3-(1-Benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(E)-but-2-enedioic acid, is a derivative of benzydamine . It primarily targets pro-inflammatory cytokines , including tumor necrosis factor-alpha and interleukin-1β .
Mode of Action
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . Its anti-inflammatory action is due to the inhibition of pro-inflammatory cytokines .
Biochemical Pathways
The compound’s anti-inflammatory activity is facilitated by several properties, including the inhibition of the synthesis of inflammatory cytokines . It also inhibits the oxidative burst of neutrophils under some conditions . A further activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions, including inhibition of granule release from neutrophils .
Pharmacokinetics
When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Administered topically, it achieves high concentrations in inflamed tissues, but systemic absorption is slight in this case . This results in high safety use because it can be taken by children, pregnant, and breastfeeding women .
Result of Action
The compound’s action results in pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It has local anesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Limited data in the rat indicates that concentrations of benzydamine in oral tissues are approximately 100 µmol/L .
Safety and Hazards
Propriétés
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFNBZWRXPMSY-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746670 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine N-oxide--(2E)-but-2-enedioic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72962-60-8 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-amine N-oxide--(2E)-but-2-enedioic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzydamine N-oxide hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)

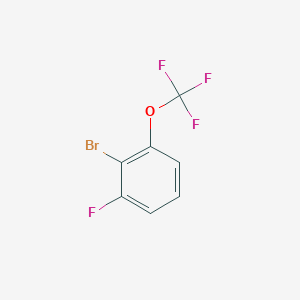

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
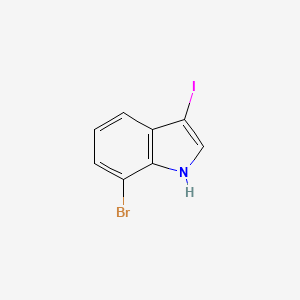
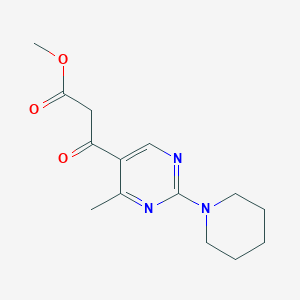
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)


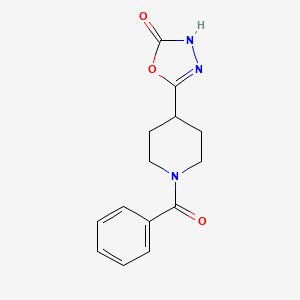
![6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1375707.png)

